molecular formula CH4Cl3OTi B13733878 Titanium, trichloromethoxy-, (T-4)- CAS No. 4015-75-2

Titanium, trichloromethoxy-, (T-4)-

Cat. No.: B13733878
CAS No.: 4015-75-2
M. Wt: 186.26 g/mol
InChI Key: JPHXCQIMLXAIFN-UHFFFAOYSA-K
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Description

Contextualization of Alkoxytitanium(IV) Halides in Inorganic and Organometallic Chemistry

Alkoxytitanium(IV) halides represent a class of compounds that bridge the gap between purely inorganic titanium halides, such as titanium tetrachloride (TiCl₄), and organometallic titanium compounds. wikipedia.orgyoutube.com Titanium tetrachloride itself is a versatile precursor in the synthesis of various titanium compounds. wikipedia.orgyoutube.com The introduction of an alkoxy group (-OR) in place of one or more halide atoms significantly modifies the electronic and steric properties of the titanium center, leading to a diverse range of chemical behaviors and applications.

These compounds are generally synthesized by the alcoholysis of titanium tetrahalides. wikipedia.org For instance, the reaction of titanium tetrachloride with an alcohol (ROH) can lead to the formation of alkoxytitanium(IV) halides. The degree of substitution can often be controlled by the stoichiometry of the reactants.

The reactivity of alkoxytitanium(IV) halides is marked by their sensitivity to moisture and air, which can lead to decomposition. ontosight.ai This reactivity is a key feature, making them useful as precursors for the synthesis of other materials.

Significance of Titanium, trichloromethoxy-, (T-4)- in Contemporary Chemical Research

Titanium, trichloromethoxy-, (T-4)- holds considerable significance in modern chemical research due to its role as a precursor and catalyst. Its applications span several fields, including materials science, nanotechnology, and catalysis.

In materials science , the compound is a valuable precursor for the synthesis of titanium-based materials. ontosight.ai One of the most prominent applications is in the production of titanium dioxide (TiO₂) nanoparticles. ontosight.ai These nanoparticles have found use in a wide array of applications, including as pigments, in photocatalysis, and in the fabrication of solar cells. ontosight.ai The properties of the resulting TiO₂ can be influenced by the synthesis conditions.

Within nanotechnology , Titanium, trichloromethoxy-, (T-4)- is utilized for the controlled synthesis of TiO₂ nanoparticles with specific optical and electrical properties. ontosight.ai This makes them suitable for advanced applications such as sensors and photocatalytic systems. ontosight.ai

In the realm of catalysis , this compound is employed as a catalyst in various organic reactions. ontosight.ai Its utility extends to the synthesis of fine chemicals and pharmaceuticals, highlighting its importance in synthetic organic chemistry. ontosight.ai

Historical Development and Evolution of Research in Trichloromethoxytitanium(IV) Compounds

The study of alkoxytitanium compounds has evolved from the initial investigations into the properties and reactions of titanium tetrachloride. Titanium tetrachloride, an important intermediate in titanium metal and pigment production, has been known for its high volatility and reactivity with moisture. wikipedia.orgyoutube.com Early research focused on its reactions with various nucleophiles, including alcohols, which led to the discovery of titanium alkoxides. wikipedia.org

The development of organometallic chemistry, particularly with the advent of Ziegler-Natta catalysts, spurred further interest in titanium compounds with organic ligands. wikipedia.org While not a direct component of these initial polymerization catalysts, the fundamental understanding of bonding and reactivity in compounds like Titanium, trichloromethoxy-, (T-4)- contributed to the broader knowledge base of titanium chemistry.

More recent research has been driven by the demand for advanced materials with tailored properties. The ability to use compounds like Titanium, trichloromethoxy-, (T-4)- as single-source precursors in sol-gel processes and other synthetic methods has been a significant factor in their continued investigation. researchgate.net The focus has shifted towards controlling the morphology and properties of the resulting materials, such as TiO₂, for specific technological applications. nih.govresearchgate.net

Properties

CAS No.

4015-75-2

Molecular Formula

CH4Cl3OTi

Molecular Weight

186.26 g/mol

IUPAC Name

methanol;trichlorotitanium

InChI

InChI=1S/CH4O.3ClH.Ti/c1-2;;;;/h2H,1H3;3*1H;/q;;;;+3/p-3

InChI Key

JPHXCQIMLXAIFN-UHFFFAOYSA-K

Canonical SMILES

CO.Cl[Ti](Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Titanium, trichloromethoxy-, (T-4)-

The synthesis of Titanium, trichloromethoxy-, (T-4)- is primarily achieved through carefully controlled reactions involving titanium halides and an alcohol source.

Alcoholysis Reactions from Titanium Halides

The most common method for synthesizing titanium alkoxides, including trichloromethoxy titanium, is through the alcoholysis of titanium halides, particularly titanium tetrachloride (TiCl₄). wikipedia.orgbartleby.com This reaction involves the nucleophilic substitution of chloride ions on the titanium atom with methoxy (B1213986) groups from methanol (B129727). bartleby.com

The general reaction is as follows: TiCl₄ + nCH₃OH → TiCl₄₋ₙ(OCH₃)ₙ + nHCl

For the specific synthesis of Titanium, trichloromethoxy-, (T-4)-, the stoichiometry is controlled to favor the substitution of a single chloride ligand. The reaction between titanium tetrachloride and methanol can be manipulated to produce the desired monosubstituted product. bartleby.comosti.gov

A typical procedure involves the slow addition of methanol to a solution of titanium tetrachloride in an inert solvent, such as o-xylene (B151617) or n-decane, often at controlled temperatures to manage the exothermic nature of the reaction. orientjchem.org The hydrogen chloride (HCl) gas generated as a byproduct is either allowed to evolve or is neutralized by the addition of a base like ammonia (B1221849) or an organic amine like triethylamine (B128534). osti.govorientjchem.orggoogle.com The use of a base can help drive the reaction to completion and prevent side reactions. google.com

Ligand Exchange Approaches

Ligand exchange reactions offer an alternative route to Titanium, trichloromethoxy-, (T-4)-. This method involves the reaction of a titanium alkoxide with a different alcohol or the exchange of ligands between different titanium compounds. For instance, titanium(IV) alkoxides can undergo ligand exchange with α-hydroxy acids. acs.org While not a direct route to the trichloromethoxy derivative, this principle can be applied to exchange other alkoxide groups for a methoxy group.

Another example is the reaction of titanium alkoxides with alkyl lactate (B86563) ligands to form new titanium(IV) alkoxide compounds. researchgate.net These reactions highlight the dynamic nature of the ligands attached to the titanium center and the potential for synthesizing mixed-ligand species.

Halide-Alkoxide Exchange Strategies

Halide-alkoxide exchange reactions are a subset of ligand exchange where a halide on the titanium center is replaced by an alkoxide group, or vice-versa. This is the fundamental principle behind the alcoholysis of titanium tetrachloride. The reaction between TiCl₄ and VCl₄ also demonstrates rapid halide exchange. wikipedia.org

Furthermore, the interaction of group 4 metal alkoxy halides with Lewis bases can lead to disproportionation reactions, forming mixtures of titanium halides and titanium alkoxides. nih.gov This indicates that the direct synthesis of a specific mixed halide-alkoxide like Titanium, trichloromethoxy-, (T-4)- requires careful control of reaction conditions to avoid the formation of fully substituted or other mixed species.

Characterization of Synthetic Intermediates and Side Products

The synthesis of Titanium, trichloromethoxy-, (T-4)- can be accompanied by the formation of various intermediates and side products. The primary precursor, titanium tetrachloride, is a strong Lewis acid that readily forms adducts with donor solvents like tetrahydrofuran (B95107) (THF), yielding complexes such as TiCl₄(THF)₂. wikipedia.org

During alcoholysis, partially substituted intermediates such as dichlorodimethoxy titanium (TiCl₂(OCH₃)₂) and monochlorotrimethoxy titanium (TiCl(OCH₃)₃) can form. The final product can also be a mixture of these species if the reaction is not carefully controlled. nih.gov The reaction of titanium tetrachloride with methanol can ultimately lead to the formation of titanium(IV) methoxide (B1231860) (Ti(OCH₃)₄) if an excess of methanol is used. bartleby.com

Hydrolysis of the reactants or products due to the presence of moisture is a significant side reaction, leading to the formation of titanium oxides and oxychlorides. wikipedia.orgresearchgate.net The reaction with water releases corrosive hydrogen chloride gas. wikipedia.org

Characterization of these species is crucial for ensuring the purity of the desired product. Techniques such as Fourier-transform infrared (FT-IR) and multinuclear nuclear magnetic resonance (NMR) spectroscopy are employed to identify the various titanium alkoxide and halide species present in the reaction mixture. nih.gov Mass spectrometry has also proven to be a valuable tool for characterizing reactive metal alkoxides and their reaction products in both the gas phase and in solution. nih.gov

Optimization of Synthetic Conditions and Reaction Efficiencies

Optimizing the synthesis of Titanium, trichloromethoxy-, (T-4)- involves controlling several key parameters to maximize yield and purity.

Key Optimization Parameters:

ParameterEffect on Reaction
Reactant Stoichiometry The molar ratio of titanium tetrachloride to methanol is critical. A 1:1 ratio is theoretically required for the monosubstituted product, but slight excesses of one reactant may be used to drive the reaction. cdnsciencepub.com
Temperature The reaction is often exothermic, so temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts. Reactions are typically carried out at reduced temperatures. orientjchem.org
Solvent The choice of an inert solvent, such as toluene, o-xylene, or n-decane, helps to control the reaction rate and facilitate heat dissipation. wikipedia.orgorientjchem.org
Presence of a Base The addition of a base like ammonia or triethylamine can neutralize the HCl byproduct, shifting the equilibrium towards the product and preventing acid-catalyzed side reactions. The pH of the reaction mixture can be maintained below 7 during the addition of TiCl₄ and then raised to about 9 with ammonia to precipitate ammonium (B1175870) chloride for easy removal. google.com
Reaction Time Sufficient reaction time is necessary for the completion of the reaction. The progress of the reaction can be monitored using spectroscopic techniques.

Fine-tuning the particle size of titania nanoparticles synthesized from the reaction of TiCl₄ and benzyl (B1604629) alcohol can be achieved by adjusting the relative amounts of the reactants and the reaction temperature. researchgate.net This principle of controlling product characteristics through reaction conditions is directly applicable to the synthesis of the molecular precursor, Titanium, trichloromethoxy-, (T-4)-.

Investigation of Precursor Compounds and Reactant Stoichiometry

The primary precursor for the synthesis of Titanium, trichloromethoxy-, (T-4)- is titanium tetrachloride (TiCl₄). wikipedia.org TiCl₄ is an important industrial intermediate produced from the chlorination of titanium ores like rutile (TiO₂) or ilmenite (B1198559) (FeO·TiO₂). researchgate.net The purity of the TiCl₄ is crucial, as impurities such as other metal chlorides can affect the outcome of the synthesis. nist.gov

The other key reactant is methanol (CH₃OH). The stoichiometry of the reaction between titanium tetrachloride and the alcohol determines the degree of substitution. cdnsciencepub.com For the synthesis of Titanium, trichloromethoxy-, (T-4)-, a carefully controlled 1:1 molar ratio of TiCl₄ to CH₃OH is the theoretical starting point. However, studies on the reactions of TiCl₄ with organometallic compounds have shown that the stoichiometry can vary depending on the ratio of the reagents used. cdnsciencepub.com Therefore, empirical optimization of the reactant ratio is often necessary to achieve the highest yield of the desired monosubstituted product.

The reaction of titanium tetrachloride with alcohols can also be influenced by the presence of other ligands. For example, the reaction of TiCl₄ with excess acetylacetone (B45752) yields titanium bis(acetylacetonate)dichloride. wikipedia.org This highlights the competitive nature of ligand substitution on the titanium center and the importance of using pure reactants and controlled conditions to favor the formation of Titanium, trichloromethoxy-, (T-4)-.

Scalability Studies for Laboratory and Industrial Synthesis

The transition of "Titanium, trichloromethoxy-, (T-4)-" synthesis from a laboratory curiosity to a viable industrial product is contingent on a thorough understanding of the reaction's scalability. This involves a detailed examination of precursor chemistry, reaction conditions, and their influence on yield, purity, and the economic feasibility of large-scale production.

The primary route for the synthesis of titanium chloroalkoxides, such as "Titanium, trichloromethoxy-, (T-4)-", involves the carefully controlled reaction of titanium tetrachloride (TiCl₄) with an appropriate alcohol, in this case, methanol (CH₃OH). The stoichiometry of this reaction is critical in determining the final product distribution.

A significant challenge in scaling up this synthesis is the management of the highly exothermic reaction between titanium tetrachloride and methanol. Inadequate heat dissipation at larger scales can lead to localized overheating, promoting the formation of undesired byproducts and potentially leading to safety hazards. Therefore, robust thermal management systems are crucial for maintaining optimal reaction temperatures and ensuring consistent product quality.

Another critical aspect of scalability is the efficient removal of the hydrogen chloride (HCl) gas generated as a byproduct. In a laboratory setting, this can be achieved by purging with an inert gas. However, on an industrial scale, the large volumes of corrosive HCl produced necessitate specialized scrubbing and neutralization systems to prevent environmental release and equipment corrosion.

Furthermore, the handling of raw materials and the final product at an industrial scale requires careful consideration. Titanium tetrachloride is a highly reactive and corrosive liquid, while "Titanium, trichloromethoxy-, (T-4)-" itself is sensitive to moisture. A closed-system approach is often necessary to prevent hydrolysis and ensure the integrity of the product.

Evidence from industrial applications, such as the production of Ziegler-Natta catalysts for polypropylene, indicates that titanium chloroalkoxide compounds are handled on a large scale. A patent for the recovery of titanium (halo)alkoxides from waste streams of such processes reveals that these compounds can be present in significant quantities, for instance, a waste liquid containing approximately 10% by weight of Ti-chloroalkoxide compounds alongside 89% by weight of TiCl₄. google.com The described recovery method involves cooling the liquid mixture to induce crystallization of the titanium (halo)alkoxide, followed by separation via centrifugation. google.com This process of recovery from a waste stream underscores the industrial relevance of these compounds and points to established, albeit not publicly detailed, large-scale handling procedures.

The choice of reactor design is also paramount for successful scale-up. Continuous flow reactors are increasingly being explored for the synthesis of specialty chemicals like titanium alkoxides. These systems offer superior heat and mass transfer compared to traditional batch reactors, leading to better process control, higher yields, and improved safety.

The following interactive table summarizes key parameters and challenges associated with the scalability of "Titanium, trichloromethoxy-, (T-4)-" synthesis.

ParameterLaboratory Scale ConsiderationsIndustrial Scale Challenges & Solutions
Precursors High-purity Titanium Tetrachloride (TiCl₄), Anhydrous Methanol (CH₃OH)Sourcing and handling of large quantities of corrosive and moisture-sensitive materials. Requires dedicated storage and transfer systems.
Reaction Control Precise addition of reagents, often in a fume hood with inert gas purging.Management of highly exothermic reaction. Requires efficient heat exchangers and potentially continuous flow reactors for better thermal control.
By-product (HCl) Removal Purging with inert gas (e.g., Nitrogen, Argon).Large-scale scrubbing and neutralization systems to handle corrosive HCl gas.
Product Isolation & Purification Distillation or crystallization on a small scale.Continuous crystallization and separation technologies like decanter centrifuges, as indicated by recovery processes from industrial waste streams. google.com
Process Safety Standard laboratory safety protocols for handling corrosive and reactive chemicals.Comprehensive process safety management (PSM) programs, including hazard and operability (HAZOP) studies, to address large-scale handling risks.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Studies of Crystalline Forms

Although a specific single-crystal X-ray diffraction study for Titanium, trichloromethoxy-, (T-4)- is not prominently available, the structures of analogous titanium(IV) chloro-alkoxide and chloro-phenoxide complexes provide a robust framework for predicting its solid-state characteristics.

Simple titanium(IV) alkoxides, Ti(OR)4, often exist as monomers, dimers, or higher oligomers depending on the steric bulk of the R group. For trichloromethoxy-titanium(IV), the presence of three chloro ligands significantly influences its Lewis acidity and packing. It is anticipated to exist as a monomeric species with a distorted tetrahedral geometry in the gas phase or in non-coordinating solvents.

In the solid state, however, intermolecular interactions could lead to the formation of dimeric or polymeric structures. For instance, related compounds like dichlorodiphenoxytitanium(IV) have been shown to form dimers with bridging phenoxy groups, resulting in a five-coordinate or six-coordinate environment around each titanium atom. A crystal structure determination would precisely define parameters such as unit cell dimensions, space group, and the exact arrangement of molecules within the crystal lattice.

Table 1: Predicted Crystallographic Parameters for Monomeric Titanium, trichloromethoxy-, (T-4)- (Theoretical) This table is based on theoretical considerations and data from analogous structures, as direct experimental data is not available.

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 8 - 12
b (Å) 9 - 15
c (Å) 9 - 14
α (°) 90
β (°) 90 - 110
γ (°) 90

The titanium center in a monomeric form of trichloromethoxytitanium(IV) would be formally four-coordinate. The coordination geometry is expected to be a distorted tetrahedron. Analysis of bond lengths and angles in analogous structures reveals typical values that can be anticipated. For example, the Ti-O bond length in similar titanium(IV) alkoxides is typically around 1.75-1.85 Å, while Ti-Cl bond lengths in tetrahedral or distorted octahedral environments are generally in the range of 2.18-2.35 Å. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

NMR spectroscopy is an indispensable tool for confirming the molecular structure, connectivity, and dynamic behavior of Titanium, trichloromethoxy-, (T-4)- in solution.

A comprehensive NMR analysis would involve multiple nuclei to probe different parts of the molecule.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methoxy (B1213986) (-OCH₃) protons. Its chemical shift would be sensitive to the solvent and concentration, providing clues about aggregation or solvent coordination.

¹³C NMR: A single resonance corresponding to the methoxy carbon would be expected in the ¹³C NMR spectrum.

¹⁷O NMR: While challenging due to the low natural abundance and quadrupolar nature of ¹⁷O, this technique could directly probe the oxygen environment. The chemical shift would provide insight into the nature of the Ti-O bond.

³⁵/³⁷Cl NMR: The chlorine isotopes are quadrupolar, which typically results in very broad signals, making high-resolution NMR difficult. However, solid-state NMR could provide information on the symmetry of the chlorine environment.

⁴⁷/⁴⁹Ti NMR: Both ⁴⁷Ti and ⁴⁹Ti are NMR-active nuclei, though they have low sensitivity and are quadrupolar. huji.ac.il ⁴⁹Ti is generally the preferred nucleus due to its slightly higher sensitivity and narrower linewidths. huji.ac.il The ⁴⁹Ti chemical shift is highly sensitive to the coordination number and symmetry of the titanium center. nih.govpascal-man.comresearchgate.net For a four-coordinate tetrahedral species like TiCl₃(OCH₃), the chemical shift would fall within a characteristic range for Ti(IV) alkoxides. huji.ac.il The presence of multiple species in solution, such as monomers and dimers, would likely result in distinct signals.

Table 2: Predicted NMR Chemical Shifts for Titanium, trichloromethoxy-, (T-4)- This table presents estimated chemical shift ranges based on general principles and data for analogous compounds.

Nucleus Predicted Chemical Shift (ppm) Information Provided
¹H (-OCH₃) 3.5 - 4.5 Confirms presence and environment of methoxy protons.
¹³C (-OCH₃) 50 - 65 Confirms presence and environment of methoxy carbon.

Titanium(IV) alkoxides are known to undergo rapid ligand exchange processes in solution. Dynamic NMR (DNMR) techniques could be employed to study the kinetics of methoxy group exchange between molecules of TiCl₃(OCH₃) or with free methanol (B129727) if present. Such exchange processes can lead to the broadening or coalescence of NMR signals as the temperature is varied. Analysis of the lineshapes at different temperatures would allow for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the exchange, providing mechanistic insights. nih.gov

Variable-temperature (VT) NMR studies are crucial for understanding the dynamic behavior of molecules in solution. For Titanium, trichloromethoxy-, (T-4)-, VT-NMR could be used to:

Investigate Monomer-Dimer Equilibria: If an equilibrium exists between monomeric and dimeric (or higher oligomeric) forms in solution, changing the temperature would shift this equilibrium. This would be observable as changes in the relative intensities of the NMR signals for each species, or as a weighted average signal if the exchange is fast on the NMR timescale.

Probe Hindered Rotation: While rotation around the Ti-O and O-C single bonds is expected to be fast, VT-NMR could detect if any significant energy barrier hinders these rotations, which might be indicated by signal splitting at low temperatures. Studies on sterically hindered titanium aryloxide complexes have demonstrated the utility of VT-NMR in quantifying rotational barriers. researchgate.net

By systematically lowering the temperature, it might be possible to "freeze out" different conformers or exchanging species, allowing for their individual characterization.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

The vibrational spectrum of Ti(OCH₃)Cl₃ is expected to be rich and informative, displaying characteristic bands corresponding to the vibrations of its distinct structural components: the Ti-Cl bonds, the Ti-O-C linkage, and the methyl group. The primary vibrational modes of interest are stretching (ν) and bending (δ) vibrations.

A theoretical assignment of the principal vibrational bands is presented below. The frequencies are estimated based on data from related compounds, such as the strong Ti-Cl stretching vibrations observed in titanium tetrachloride and the characteristic frequencies of the methoxy ligand.

Interactive Data Table: Theoretical Vibrational Band Assignments for Ti(OCH₃)Cl₃

Wavenumber Range (cm⁻¹)Vibrational ModeBond(s) InvolvedExpected ActivityDescription
2950 - 3050ν_as(C-H)C-HIR, RamanAsymmetric stretching of the methyl C-H bonds. Typically appears as a strong band in the IR spectrum.
2850 - 2950ν_s(C-H)C-HIR, RamanSymmetric stretching of the methyl C-H bonds.
1450 - 1480δ_as(CH₃)C-HIR, RamanAsymmetric bending (scissoring) of the methyl group.
1000 - 1150ν(C-O)C-OIR, RamanStretching of the carbon-oxygen bond within the methoxy group. This is often a strong, characteristic peak in the infrared spectrum of alkoxides.
600 - 700ν(Ti-O)Ti-OIR, RamanStretching of the titanium-oxygen single bond. The position of this band can be sensitive to the overall coordination environment of the titanium atom.
450 - 500ν_as(Ti-Cl)Ti-ClIR, RamanAsymmetric stretching of the three Ti-Cl bonds. In TiCl₄, a strong absorption is seen at ~486 cm⁻¹, which serves as a reference point.
380 - 420ν_s(Ti-Cl)Ti-ClIR, RamanSymmetric stretching of the Ti-Cl bonds.
< 300δ(Cl-Ti-Cl), δ(Cl-Ti-O), RockingMultipleIR, RamanBending and rocking modes involving the heavier atoms and the methoxy group. This region, often termed the "fingerprint region," contains complex coupled vibrations.

The "(T-4)-" designation indicates that the titanium atom is at the center of a tetrahedron. While a molecule like titanium tetrachloride (TiCl₄) possesses perfect tetrahedral symmetry (point group T_d), the substitution of one chlorine atom with a methoxy group in Ti(OCH₃)Cl₃ lowers the molecular symmetry. Assuming free rotation of the methyl group, the resulting point group is C₃ᵥ.

This reduction in symmetry has significant consequences for the vibrational spectrum, which can be predicted using group theory. In T_d symmetry, some vibrational modes are degenerate (occur at the same frequency). Upon reduction to C₃ᵥ symmetry, these degenerate modes can split into distinct, non-degenerate modes.

For a C₃ᵥ molecule like Ti(OCH₃)Cl₃, the total number of fundamental vibrational modes is 3N-6, where N is the number of atoms (N=6), resulting in 12 normal modes. These modes can be classified into irreducible representations (A₁, A₂, and E) of the C₃ᵥ point group.

A₁ Modes: These are totally symmetric vibrations. They are active in both IR and Raman spectroscopy.

A₂ Modes: These vibrations are IR inactive but Raman active.

E Modes: These are doubly degenerate vibrations and are active in both IR and Raman spectroscopy.

The 12 normal modes for Ti(OCH₃)Cl₃ are predicted to be distributed as 4A₁ + 4E . (Note: A₂ modes are often associated with torsional motions, which are not considered in this primary analysis). This theoretical framework predicts a total of 8 distinct fundamental vibrational frequencies in the IR and Raman spectra, with four being non-degenerate (A₁) and four being doubly degenerate (E). This analysis is a key tool for confirming the C₃ᵥ symmetry and tetrahedral coordination environment of the molecule from experimental spectra.

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact mass and, consequently, its elemental formula. The theoretical exact masses for the primary isotopologues of the molecular ion [Ti(OCH₃)Cl₃]⁺ can be calculated based on the most abundant isotopes of each element (⁴⁸Ti, ¹²C, ¹H, ¹⁶O, ³⁵Cl). Due to the presence of multiple isotopes for titanium and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern that can be precisely predicted.

Interactive Data Table: Calculated Exact Masses of Major Isotopologues of [Ti(OCH₃)Cl₃]⁺

Ion FormulaIsotope CompositionTheoretical m/zRelative Abundance (%)Description
[¹²C¹H₃¹⁶O₃⁴⁸Ti³⁵Cl₃]⁺⁴⁸Ti, ³⁵Cl, ³⁵Cl, ³⁵Cl183.8804100.0The monoisotopic peak, representing the molecule composed entirely of the most abundant isotopes.
[¹²C¹H₃¹⁶O₃⁴⁸Ti³⁵Cl₂³⁷Cl]⁺⁴⁸Ti, ³⁵Cl, ³⁵Cl, ³⁷Cl185.877597.4M+2 peak, resulting from the presence of one ³⁷Cl isotope. Its high relative abundance is a hallmark of trichlorinated compounds.
[¹²C¹H₃¹⁶O₃⁵⁰Ti³⁵Cl₃]⁺⁵⁰Ti, ³⁵Cl, ³⁵Cl, ³⁵Cl185.87977.2Contribution to the M+2 peak from the ⁵⁰Ti isotope.
[¹²C¹H₃¹⁶O₃⁴⁸Ti³⁵Cl³⁷Cl₂]⁺⁴⁸Ti, ³⁵Cl, ³⁷Cl, ³⁷Cl187.874531.6M+4 peak, resulting from two ³⁷Cl isotopes.
[¹²C¹H₃¹⁶O₃⁴⁸Ti³⁷Cl₃]⁺⁴⁸Ti, ³⁷Cl, ³⁷Cl, ³⁷Cl189.87163.4M+6 peak, resulting from three ³⁷Cl isotopes.

Note: Abundances are calculated based on natural isotopic distributions and are relative to the monoisotopic peak.

The precise measurement of these m/z values and the faithful reproduction of the predicted isotopic pattern by HRMS would provide unambiguous confirmation of the elemental composition C H₃ O Cl₃ Ti.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides direct insight into the molecule's connectivity and bond strengths.

While specific experimental MS/MS data for Ti(OCH₃)Cl₃ is not available, plausible fragmentation pathways can be predicted based on established chemical principles. Fragmentation is expected to initiate with the cleavage of the weakest bonds in the ion. The primary fragmentation pathways would likely involve the homolytic or heterolytic cleavage of the Ti-Cl, Ti-O, O-C, or C-H bonds.

Interactive Data Table: Predicted Fragment Ions in MS/MS of [Ti(OCH₃)Cl₃]⁺

Precursor Ion (m/z)Neutral LossFragment Ion FormulaFragment Ion m/z (Monoisotopic)Proposed Pathway
183.8804•Cl[Ti(OCH₃)Cl₂]⁺148.9113Loss of a chlorine radical, a common pathway for chlorinated metal complexes.
183.8804•CH₃[Ti(O)Cl₃]⁺168.8647Loss of a methyl radical from the methoxy group.
183.8804•OCH₃[TiCl₃]⁺152.8673Cleavage of the Ti-O bond, resulting in the loss of a methoxy radical. This indicates the Ti-O bond strength.
148.9113•Cl[Ti(OCH₃)Cl]⁺113.9422Sequential loss of a second chlorine radical from the [Ti(OCH₃)Cl₂]⁺ fragment.
148.9113CH₂O[TiHCl₂]⁺117.9141Rearrangement followed by the loss of a neutral formaldehyde molecule.

Systematic analysis of these fragmentation patterns in an MS/MS experiment would allow for the definitive confirmation of the methoxy-titanium-trichloride connectivity.

Reactivity, Reaction Mechanisms, and Coordination Chemistry

Ligand Exchange and Substitution Reactions

The titanium center in trichloromethoxy-titanium(IV) is coordinatively unsaturated and readily undergoes ligand exchange reactions to expand its coordination sphere, typically to an octahedral geometry. These reactions are fundamental to its role in many chemical transformations.

Exchange with Oxygen-Donor Ligands

Trichloromethoxy-titanium(IV) is expected to react readily with a variety of neutral oxygen-containing Lewis bases, such as ethers, ketones, and esters. While specific studies on TiCl₃(OCH₃) are not abundant, the behavior of analogous titanium(IV) halide and alkoxide compounds provides a clear framework for its expected reactivity. nih.govrsc.org For instance, the reaction with monodentate ethers like tetrahydrofuran (B95107) (THF) would likely lead to the formation of a six-coordinate adduct:

TiCl₃(OCH₃) + 2 THF ⇌ TiCl₃(OCH₃)(THF)₂

The formation of such adducts is a common feature of titanium(IV) halides and alkoxides. nih.govchemrxiv.org The reaction is typically reversible, and the stability of the resulting complex depends on the steric and electronic properties of the incoming ligand. It is important to note that ethers can be cleaved by strong Lewis acids under harsh conditions, though this is not the primary interaction under typical inert conditions. openstax.orglibretexts.orglibretexts.org

Exchange with Nitrogen-Donor Ligands

Nitrogen-donor ligands, such as amines and pyridines, also readily coordinate to the titanium center of trichloromethoxy-titanium(IV). The reaction of titanium(III) chloride with ammonia (B1221849) has been shown to form an octaammine complex, highlighting the strong affinity of titanium for nitrogen ligands. rsc.orgresearchgate.net For titanium(IV) compounds, similar adduct formation is expected. For example, with pyridine (B92270) (py), a stable six-coordinate adduct would be anticipated:

TiCl₃(OCH₃) + 2 py ⇌ TiCl₃(OCH₃)(py)₂

The relative binding strength of different ligands can be qualitatively assessed through pairwise exchange reactions. For a related titanium(IV) complex, Ti(O-2,6-Me₂C₆H₃)₂Cl₂, the order of binding strength for bidentate nitrogen and phosphorus ligands was determined, illustrating the influence of ligand type on adduct stability. nih.gov

Halide-Alkoxide Redistribution Reactions

A crucial aspect of the chemistry of mixed-ligand titanium(IV) complexes like trichloromethoxy-titanium(IV) is their tendency to undergo redistribution, or disproportionation, reactions, especially in the presence of Lewis bases. rsc.orgchemrxiv.org In solution, an equilibrium can be established where the ligands rearrange to form other titanium species. For TiCl₃(OCH₃), this equilibrium would involve the formation of titanium tetrachloride (TiCl₄) and dichlorodimethoxy-titanium(IV) (TiCl₂(OCH₃)₂), among other possibilities:

2 TiCl₃(OCH₃) ⇌ TiCl₄ + TiCl₂(OCH₃)₂

This redistribution is often driven by the formation of a particularly stable Lewis acid-base adduct with one of the species in the equilibrium mixture. rsc.org For example, if a Lewis base (L) is added, it may preferentially form a highly stable adduct with the stronger Lewis acid, TiCl₄, thus shifting the equilibrium to the right:

2 TiCl₃(OCH₃) + 2 L ⇌ [TiCl₄(L)₂] + TiCl₂(OCH₃)₂

This phenomenon has been observed for various group 4 metal alkoxy halides and is a key consideration when using these compounds as catalysts or precursors, as the active species in solution may not be the one that was initially added. rsc.orgchemrxiv.org Studies on titanium(IV) butoxide derivatives have shown that the degree of association and the tendency to form bridged structures are highly dependent on the number of chloride ligands, with TiCl₃(OBu) being monomeric while TiCl(OBu)₃ is trimeric. researchgate.net

Lewis Acidity and Adduct Formation with Lewis Bases

The electron deficiency of the d⁰ titanium(IV) center makes trichloromethoxy-titanium(IV) a significant Lewis acid, capable of accepting electron pairs from donor molecules (Lewis bases). The presence of three electron-withdrawing chlorine atoms enhances this acidity compared to titanium tetraalkoxides like Ti(OCH₃)₄.

Quantitative Assessment of Lewis Acidity

TiCl₄ > TiCl₃(OCH₃) > TiCl₂(OCH₃)₂ > TiCl(OCH₃)₃ > Ti(OCH₃)₄

A common method for quantifying Lewis acidity is the Gutmann-Beckett method, which involves measuring the change in the ³¹P NMR chemical shift of a probe molecule, such as triethylphosphine (B1216732) oxide (TEPO), upon coordination to the Lewis acid. rsc.org For a series of related zirconium chloro-isopropoxide complexes, the effective Lewis acidity was ranked using this technique, demonstrating its utility in these systems. rsc.org Another method involves measuring the enthalpy of formation (ΔHf) of the adduct with a reference base in an inert solvent, often by calorimetric titration. mdpi.comnih.govresearchgate.net

Table 1: Expected Trend in Lewis Acidity of Titanium(IV) Chloro-methoxy Species

Compound Formula Expected Relative Lewis Acidity
Titanium tetrachloride TiCl₄ Strongest
Trichloromethoxy-titanium(IV) TiCl₃(OCH₃) High
Dichlorodimethoxy-titanium(IV) TiCl₂(OCH₃)₂ Moderate
Chlorotrimethoxy-titanium(IV) TiCl(OCH₃)₃ Weaker

Characterization of Lewis Acid-Base Adducts

The formation of Lewis acid-base adducts with trichloromethoxy-titanium(IV) can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show a shift in the resonance of the methoxy (B1213986) protons upon coordination of a Lewis base. More significantly, ³¹P NMR is a powerful tool for studying adducts with phosphorus-containing Lewis bases like phosphine (B1218219) oxides. rsc.orgchemrxiv.org The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment and provides direct evidence of coordination.

Infrared (IR) Spectroscopy: The formation of an adduct can lead to shifts in the vibrational frequencies of both the Lewis acid and the Lewis base. For example, if the Lewis base is a carbonyl-containing compound, a decrease in the C=O stretching frequency is typically observed upon coordination of the oxygen to the titanium center.

While crystal structures for adducts of TiCl₃(OCH₃) are not prominently reported, X-ray diffraction studies on adducts of similar titanium(IV) compounds, such as TiCl₂(OR)₂ and Ti(ORf)₄L₂, have confirmed that the titanium center typically adopts a distorted octahedral geometry with the Lewis base ligands arranged in either a cis or trans configuration, depending on steric and electronic factors. nih.govchemrxiv.org

Table 2: Common Spectroscopic Techniques for Adduct Characterization

Technique Information Gained Expected Observations for TiCl₃(OCH₃) Adducts
¹H NMR Changes in the proton environment Shift in the OCH₃ signal and signals of the coordinated Lewis base.
³¹P NMR Direct observation of coordination for P-donors Significant downfield shift of the ³¹P signal of a coordinated phosphine or phosphine oxide.

Hydrolysis and Condensation Reactions in Controlled Environments

The hydrolysis of titanium alkoxides like Titanium, trichloromethoxy-, (T-4)- is a vigorous process that leads to the formation of polycondensates. psu.edu The reaction with water involves the substitution of the methoxy group with a hydroxyl group, a process that can be carefully controlled. wikipedia.orgresearchgate.net

The initial step is the hydrolysis of the Ti-OR bond to form a Ti-OH moiety. researchgate.netresearchgate.net This is followed by condensation reactions, which can proceed through two primary pathways:

Oxolation: Two hydroxylated titanium species react to form a Ti-O-Ti bridge, eliminating a molecule of water. researchgate.net

Olation: A hydroxylated titanium species reacts with another titanium alkoxide to form a Ti-OH-Ti bridge. researchgate.net

The extent of hydrolysis and the resulting morphology of the condensed product are highly dependent on the reaction conditions. psu.edu Factors such as the water-to-alkoxide ratio, the solvent, and the presence of acids or bases can be manipulated to control the size and nature of the resulting titanium-based materials. psu.edu For instance, under excess water conditions, the addition of certain acids can lead to the formation of clear, stable polymer solutions. psu.edu The type of alcohol used as a solvent also influences the degree of polymerization, with lower alcohols generally leading to a higher degree of polymerization. psu.edu

Computational studies on the hydrolysis of titanium tetrachloride (TiCl4), a related compound, have shown that the elimination of more than two HCl molecules during condensation is substantially endothermic. nih.gov This suggests that the initial stages of hydrolysis and condensation are complex and that the formation of titanium dioxide nanoparticles is highly sensitive to experimental conditions. nih.gov

Mechanisms of Organometallic Coupling and Transformation Reactions

While less common for early transition metals like titanium compared to their late transition metal counterparts, organometallic coupling and transformation reactions are crucial for understanding the full reactivity spectrum of complexes like Titanium, trichloromethoxy-, (T-4)-. nih.gov These reactions often involve changes in the oxidation state of the titanium center and the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition involves the addition of a molecule to the metal center, leading to an increase in both the coordination number and the oxidation state of the metal. libretexts.org Conversely, reductive elimination is the reverse process, resulting in the formation of a new bond between two ligands and a decrease in the metal's coordination number and oxidation state. libretexts.org

While rare for titanium, examples of reversible oxidative addition and reductive elimination have been reported. For instance, a masked Ti(II) synthon has been shown to undergo oxidative addition across a thiophene (B33073) ring, which can be reversed by exposure to light. rsc.org DFT calculations indicate that strong titanium π-backdonation to the thiophene π*-orbitals facilitates the ring opening. rsc.org

Reductive elimination from titanium complexes is also a key step in certain catalytic cycles, such as the synthesis of pyrroles from alkynes and diazenes. nih.gov Mechanistic studies suggest that these C-N bond-forming reductive eliminations can proceed through a π-type electrocyclic mechanism rather than a direct σ-bond coupling. nih.gov This pathway is facilitated by the ability of low-valent titanium intermediates to be stabilized by π-acceptor ligands. nih.gov

Reaction TypeDescriptionKey Features for Titanium
Oxidative Addition A-B + [M] → [A-M-B]Increase in oxidation state and coordination number. Favored by electron-rich, low-valent metal centers. libretexts.org
Reductive Elimination [A-M-B] → A-B + [M]Decrease in oxidation state and coordination number. Favored by higher oxidation state metal centers. libretexts.org Can proceed via π-electrocyclic mechanisms in titanium complexes. nih.gov

β-Hydride Elimination and α-Hydride Abstraction

β-hydride elimination is a common decomposition pathway for metal-alkyl complexes that possess a hydrogen atom on the β-carbon. wikipedia.orglibretexts.org This reaction involves the transfer of a β-hydrogen to the metal center, forming a metal-hydride and an alkene. wikipedia.org For this process to occur, the complex must have an open coordination site. libretexts.org

Strategies to avoid β-hydride elimination include the use of alkyl ligands that lack β-hydrogens, such as methyl or neopentyl groups. wikipedia.org The stability of certain titanium-alkyl complexes can be attributed to the absence of this decomposition pathway.

In some cases, titanium-alkyl complexes can undergo hydrogen atom exchange between α, β, and γ positions. acs.org This can occur through a combination of conventional β-hydrogen elimination-reinsertion and other non-conventional C-H bond activation processes, which may even involve quantum mechanical proton tunneling. acs.org

Insertion and Elimination Reactions

Insertion reactions involve the insertion of an unsaturated molecule, such as an alkene, alkyne, or isocyanate, into a metal-ligand bond. libretexts.org Titanium alkoxides are known to react with isocyanates and carbodiimides via insertion into the Ti-O bond. rsc.org These reactions can be reversible and can lead to the formation of various substituted products. rsc.org The insertion of isonitriles into titanium-alkyl bonds has also been observed, leading to the formation of η2-iminoacyl complexes. acs.org

Elimination reactions are the reverse of insertion reactions. libretexts.org For example, the elimination of an isonitrile that has already been inserted into a titanium-alkyl bond has been proposed as a step in the interconversion of diastereomers, although these insertions are often irreversible under mild conditions. acs.org

Coordination Modes and Geometry (T-4) in Reactivity

The tetrahedral (T-4) coordination geometry of Titanium, trichloromethoxy-, (T-4)- plays a significant role in its reactivity. wikipedia.org While titanium commonly adopts an octahedral coordination geometry in its complexes, tetrahedral TiCl4 is a notable exception, and this preference for tetrahedral geometry influences its chemical behavior. wikipedia.orgscribd.com

Influence of Ligand Environment on Electronic Structure

The electronic structure of a tetrahedral titanium complex is described by ligand field theory (LFT). wikipedia.org In a tetrahedral field, the d-orbitals of the titanium atom split into a lower energy, non-bonding e set and a higher energy, weakly anti-bonding t2 set. youtube.com This splitting pattern is the opposite of that observed in octahedral complexes. youtube.com

The energy difference between these sets of orbitals (Δt) is smaller than the splitting in an analogous octahedral complex (Δo), typically with Δt being about 4/9 of Δo. libretexts.org This smaller splitting energy has important consequences for the properties of tetrahedral titanium complexes. For instance, they are generally high-spin, as the energy required to pair electrons in the same orbital is greater than the energy needed to promote an electron to the next energy level. libretexts.org

The nature of the ligands significantly influences the electronic structure. The methoxy group in Titanium, trichloromethoxy-, (T-4)- is a σ-donor and can also act as a π-donor. The chloride ligands are also σ- and π-donors. These ligand-to-metal interactions affect the energy of the d-orbitals and, consequently, the reactivity of the complex. For example, π-bonding interactions can increase the magnitude of Δt. youtube.com The coordination of different ligands, such as urea (B33335) or thiourea (B124793) derivatives, to titanium(IV) chloride can occur through either the oxygen or nitrogen atoms, leading to different electronic environments around the titanium center. cdnsciencepub.com

The reactivity of the complex, including its susceptibility to hydrolysis and its participation in organometallic reactions, is directly linked to the electronic properties of the titanium center, which are in turn governed by its tetrahedral geometry and the nature of its surrounding ligands.

Stereochemical Aspects of Coordination

The coordination geometry around the titanium center in its adducts is typically octahedral. In a six-coordinate complex of the type [TiCl₃(OCH₃)L₂] (where L is a monodentate Lewis base), several stereoisomers are possible, including meridional (mer) and facial (fac) isomers for the arrangement of the three chloro ligands. The specific isomer formed can be influenced by the steric and electronic properties of the ligands.

While no direct X-ray crystal structure for TiCl₃(OCH₃) was found, studies on related trichlorophenoxide complexes of titanium(IV) reveal that these can exist as monomers with a distorted tetrahedral geometry, especially with bulky phenoxide ligands. researchgate.net However, upon coordination with bidentate ligands like 4,4′-dimethyl-2,2′-bipyridyl (dmbipy), they form octahedral complexes such as mer-[TiCl₃(OAr)(dmbipy)]. rsc.org

The table below summarizes the expected coordination geometries and stereochemical features of Titanium, trichloromethoxy-, (T-4)- and its potential adducts, based on analogies with related titanium compounds.

Complex/Adduct Point Group (Idealized) Coordination Geometry Potential Isomers Relevant Spectroscopic Data (Anticipated)
TiCl₃(OCH₃)C₃ᵥTetrahedral-IR: ν(Ti-Cl) ~400-500 cm⁻¹, ν(Ti-O) ~550-650 cm⁻¹, ν(C-O) ~1000-1100 cm⁻¹ researchgate.netiitd.ac.in
[TiCl₃(OCH₃)L₂]C₂ᵥ (mer), C₃ᵥ (fac)Octahedralmer, facNMR: Chemical shifts sensitive to ligand environment and isomeric form.
[TiCl₃(OCH₃)(bidentate)]Cₛ, C₁OctahedralDependent on ligandNMR: Complex splitting patterns due to lower symmetry.

Note: The spectroscopic data are anticipated based on typical ranges for similar titanium complexes and have not been experimentally verified for TiCl₃(OCH₃) in this review.

The stereochemical arrangement of ligands around the titanium center is crucial in asymmetric catalysis. Chiral ligands are used to create a chiral environment around the metal, which then directs the stereochemical outcome of the reaction. For example, chiral titanium complexes have been successfully used to catalyze asymmetric Diels-Alder reactions and silylcyanations of aldehydes with high enantioselectivity. nptel.ac.in The specific coordination of the substrate to the chiral titanium catalyst is key to achieving this stereocontrol.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For Titanium, trichloromethoxy-, (T-4)-, these calculations reveal the nature of its chemical bonds and the distribution of electrons, governing its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and equilibrium geometry of molecules. DFT studies on models like trichloromethoxy-titanium focus on optimizing the molecular geometry to find the lowest energy conformation (ground state).

In a typical DFT calculation, the geometry of Titanium, trichloromethoxy-, (T-4)- is optimized to a distorted tetrahedral coordination around the titanium center. rsc.org Calculations performed on the model compound [TiCl₃(OMe)] show a Ti–O bond length of approximately 1.750 Å. rsc.org The choice of functional and basis set is crucial for accuracy. For transition metal compounds, hybrid functionals such as B3LYP or PBE0 are often employed with basis sets like 6-311G(d,p) or larger to adequately describe the electronic environment. tudelft.nlresearchgate.net These calculations indicate significant charge transfer and bonding interactions that define the molecule's structure. researchgate.net For instance, DFT calculations reveal that both lone pairs on the methoxy (B1213986) oxygen donate electron density to the titanium atom, while Cl(p)-to-Ti(d) donation is considerably reduced compared to related phenoxide complexes. rsc.org

Table 1: Representative Ground State Geometry Parameters for TiCl₃(OCH₃) from DFT Calculations

Parameter Calculated Value Unit
Ti-O Bond Length 1.750 Ångström (Å)
Ti-Cl Bond Length ~2.20 - 2.25 Ångström (Å)
O-Ti-Cl Bond Angle ~108 - 111 Degrees (°)
Cl-Ti-Cl Bond Angle ~107 - 110 Degrees (°)

Note: Values are representative and can vary based on the level of theory (functional/basis set) used.

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. researchgate.net Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide higher accuracy for electronic structure calculations, albeit at a greater computational cost. tudelft.nl

For a molecule like Titanium, trichloromethoxy-, (T-4)-, these high-accuracy calculations serve to benchmark the results obtained from more computationally efficient DFT methods. github.io They are particularly important for accurately describing electron correlation effects, which are significant in transition metal complexes. Ab initio configuration interaction (CI) methods, for example, can be used to calculate the electronic interactions among all electrons, providing a detailed picture of the multiplet structures and charge transfer phenomena. researchgate.net While computationally intensive, these methods are invaluable for obtaining precise values for properties like bond dissociation energies and reaction energies. nih.gov

NBO and QTAIM analyses are used to interpret the wavefunctions obtained from DFT or ab initio calculations, translating them into chemically intuitive concepts of bonding and atomic charges. wiley-vch.deq-chem.com

Natural Bond Orbital (NBO) Analysis quantifies the delocalization of electron density between orbitals, providing insight into donor-acceptor interactions. For Titanium, trichloromethoxy-, (T-4)-, NBO analysis reveals strong charge transfer from the oxygen lone pairs to the empty d-orbitals of the titanium atom. rsc.orgq-chem.com This analysis also provides natural atomic charges, which show a significant positive charge on the titanium atom and negative charges on the more electronegative chlorine and oxygen atoms. The hybridization of the orbitals involved in bonding can also be determined.

Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the topology of the electron density (ρ(r)). wiley-vch.de Key to this analysis is the identification of bond critical points (BCPs) between atoms, which indicates the presence of a chemical bond. nih.govsciencearchives.org The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. researchgate.net For the Ti-O and Ti-Cl bonds in Titanium, trichloromethoxy-, (T-4)-, QTAIM analysis would likely show characteristics of polar covalent bonds, with a significant charge depletion at the BCP, typical for interactions involving highly electropositive metals. sciencearchives.org DFT calculations on the model [TiCl₃(OMe)] indicate that the O(2p)-to-C(π*) donation weakens the Ti-O interaction compared to analogous phenoxide complexes. rsc.org

Table 2: Conceptual Data from NBO and QTAIM Analysis for TiCl₃(OCH₃)

Analysis Parameter Interaction Finding
NBO Natural Charge Ti Highly Positive
O, Cl Negative
Donor-Acceptor O(lp) -> Ti(d*) Strong stabilization energy
QTAIM Electron Density (ρ(r)) at BCP Ti-O, Ti-Cl Moderate values, indicating covalent character
Laplacian (∇²ρ(r)) at BCP Ti-O, Ti-Cl Positive, typical for polar interactions

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is instrumental in predicting and interpreting various types of molecular spectra, providing a direct link between theoretical models and experimental observations.

Predicting NMR spectra through computation is a powerful tool for structure elucidation. The process typically involves optimizing the geometry (e.g., using B3LYP-D3/6-31G(d)) and then calculating NMR shieldings using a functional specifically parameterized for this purpose, such as WP04, often with a larger basis set like 6-311++G(2d,p). github.io

For Titanium, trichloromethoxy-, (T-4)-, calculations would predict the ¹³C and ¹H chemical shifts of the methoxy group. The chemical shift of the methoxy carbon and protons would be highly sensitive to the electronic environment created by the electronegative chlorine atoms and the titanium center. The calculations must often account for solvent effects, typically by using a polarizable continuum model (PCM). github.io Comparing the calculated shifts with experimental data can confirm the molecular structure.

Vibrational spectroscopy is a key technique for characterizing molecular structure, and computational methods can simulate IR and Raman spectra with considerable accuracy. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net The calculation yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. unimi.it

For Titanium, trichloromethoxy-, (T-4)-, the simulated spectrum would show characteristic frequencies for the Ti-O stretch, Ti-Cl stretches, and various modes associated with the methoxy group (C-H stretches, C-O stretch, bending modes). nist.govnist.gov Because harmonic calculations often overestimate frequencies, empirical scaling factors are sometimes applied to improve agreement with experimental spectra. nih.gov The calculated IR intensities and Raman activities help in assigning the peaks in experimental spectra. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Modes in TiCl₃(OCH₃)

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR)
C-H Stretch (Methoxy) 2950 - 3050 Medium
C-O Stretch (Methoxy) 1050 - 1150 Strong
Ti-O Stretch 550 - 650 Strong
Ti-Cl Stretch (asymmetric) 450 - 500 Strong
Ti-Cl Stretch (symmetric) 380 - 420 Medium

Note: Frequencies are approximate and depend on the specific computational method. Intensities are qualitative predictions.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms at an atomic level. sumitomo-chem.co.jp For titanium alkoxides and their derivatives, computational studies often focus on key reactions such as hydrolysis, alcoholysis, and ligand exchange, which are fundamental to their role in materials science and catalysis. nih.gov

The reactivity of titanium chloroalkoxides like trichloromethoxy-titanium is governed by the energy profiles and activation barriers of their elementary reaction steps. While specific energy values for this exact compound are not readily found, analogous systems provide a framework for understanding its likely behavior.

For instance, the hydrolysis of titanium alkoxides, a critical step in the sol-gel process, is known to proceed through a multi-step mechanism involving the coordination of water, proton transfer, and the elimination of an alcohol molecule. DFT calculations on related systems reveal the energy landscape of these processes.

Table 1: Hypothetical Energy Profile for the Hydrolysis of Titanium, trichloromethoxy-, (T-4)-

StepDescriptionΔG (kcal/mol)Activation Barrier (Ea) (kcal/mol)
1Coordination of H2O to Ti center-5.22.1
2Proton transfer from coordinated H2O to methoxy group+1.58.7
3Elimination of methanol (B129727) (CH3OH)-12.83.5

Note: This data is illustrative and based on general principles of titanium alkoxide reactivity. Actual values for Titanium, trichloromethoxy-, (T-4)- would require specific DFT calculations.

The values in the table illustrate that the initial coordination of a water molecule is typically a low-energy process. The rate-determining step is often the proton transfer, which involves a higher activation barrier. The final elimination of methanol is generally thermodynamically favorable. The presence of electron-withdrawing chloride ligands is expected to influence these energy profiles by increasing the Lewis acidity of the titanium center, potentially lowering the activation barrier for nucleophilic attack.

Titanium complexes are renowned for their catalytic activity, particularly in polymerization reactions. nih.gov While a specific catalytic cycle involving "Titanium, trichloromethoxy-, (T-4)-" is not prominently documented, its structural motifs suggest potential involvement in processes like olefin polymerization.

Computational studies on Ziegler-Natta type catalysts, which often feature titanium centers, have provided significant insights into the mechanistic steps of polymerization. These cycles typically involve:

Initiation: Activation of the titanium pre-catalyst, often by an organoaluminum co-catalyst, to form an active titanium-alkyl species.

Propagation: The repeated insertion of monomer units (e.g., ethylene (B1197577) or propylene) into the titanium-carbon bond. DFT calculations are crucial for understanding the stereochemistry and regiochemistry of this insertion, which dictates the properties of the resulting polymer.

Termination: The cessation of polymer chain growth through various pathways, such as β-hydride elimination or chain transfer to a co-catalyst or monomer.

Computational models of these catalytic cycles for related titanium systems help in predicting the most likely pathways and the factors controlling catalyst activity and selectivity. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Aggregation

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in solution, providing insights into solvation, diffusion, and aggregation phenomena over time. nih.govnih.gov For titanium alkoxides, MD simulations are particularly valuable for understanding their tendency to form oligomeric species in solution, which significantly impacts their reactivity.

While specific MD simulations for "Titanium, trichloromethoxy-, (T-4)-" are scarce, studies on related titanium halides and alkoxides reveal important general trends. For example, MD simulations of titanium tetrachloride (TiCl4) in ionic liquids have shown the formation of various titanium complexes and aggregates.

The methoxy group in "Titanium, trichloromethoxy-, (T-4)-" can act as a bridging ligand, leading to the formation of dimers, trimers, or larger oligomers in solution. The equilibrium between these species is influenced by the solvent, concentration, and temperature. MD simulations can model these equilibria and provide structural information about the predominant species in a given environment.

Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of Titanium, trichloromethoxy-, (T-4)- in Tetrahydrofuran (B95107) (THF)

ParameterValue
Simulation Time100 ns
Temperature298 K
Predominant SpeciesDimeric and trimeric oligomers
Ti-O (methoxy) bond length (average)1.85 Å
Ti-Cl bond length (average)2.25 Å
Coordination number of Ti5 and 6 (in oligomers)

Note: These parameters are for illustrative purposes and would need to be determined through specific MD simulations.

Ligand Field Theory and Molecular Orbital Analysis for Bonding Insights

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are cornerstone theoretical frameworks for describing the electronic structure and bonding in transition metal complexes. wikipedia.orglibretexts.orglibretexts.orgyoutube.com In the case of "Titanium, trichloromethoxy-, (T-4)-", which features a d0 titanium(IV) center, the focus of LFT and MO analysis is on the nature of the metal-ligand bonds and the resulting electronic properties.

In a tetrahedral (T-4) geometry, the d-orbitals of the titanium center are split into two sets: a lower-energy 'e' set (dz2, dx2-y2) and a higher-energy 't2' set (dxy, dxz, dyz). The energy difference between these sets is denoted as Δt.

A molecular orbital diagram for a tetrahedral complex like "Titanium, trichloromethoxy-, (T-4)-" would show the formation of bonding and antibonding MOs from the interaction of titanium's valence orbitals (3d, 4s, 4p) with the sigma and pi orbitals of the chloride and methoxy ligands. The highest occupied molecular orbitals (HOMOs) are typically centered on the ligands, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly of metal d-orbital character.

The nature of the ligands significantly influences the electronic structure. The chloride ligands are primarily σ-donors and weak π-donors. The methoxy group is a strong σ-donor and also a π-donor through its oxygen lone pairs. The combination of these ligands dictates the energy of the frontier orbitals and, consequently, the reactivity of the complex. For instance, the LUMO energy is a key indicator of the compound's Lewis acidity and its susceptibility to nucleophilic attack.

Applications in Advanced Materials Science and Catalysis

Role as Precursor for Titanium-Containing Materials

Trichloromethoxy titanium serves as a crucial building block for the creation of various titanium-based materials, including thin films, nanomaterials, and hybrid structures. ontosight.ai Its utility as a precursor stems from its reactivity and its ability to controllably introduce titanium into a material's structure.

Metal Oxide Thin Films (e.g., TiO₂) via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Trichloromethoxy titanium is a key precursor in the fabrication of titanium dioxide (TiO₂) thin films through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These methods are essential for creating uniform, high-quality coatings with applications in electronics, optics, and protective layers. nih.govresearchgate.netnih.govresearchgate.net

In Chemical Vapor Deposition (CVD) , trichloromethoxy titanium is vaporized and then decomposed on a heated substrate to form a TiO₂ film. The process parameters, such as temperature and precursor flow rate, can be precisely controlled to tailor the film's properties. researchgate.netnih.govresearchgate.net For instance, low-pressure CVD (LPCVD) has been used to create nanostructured crystalline TiO₂ films at temperatures as low as 350°C. researchgate.net Plasma-assisted CVD (PACVD) allows for the deposition of dense and mechanically stable amorphous TiO₂ films at even lower temperatures, below 200°C, with reduced carbon contamination compared to LPCVD. researchgate.net

Atomic Layer Deposition (ALD) is another thin-film deposition technique that utilizes precursors like trichloromethoxy titanium to grow films with atomic-level precision. ALD involves sequential, self-limiting surface reactions, which result in highly conformal and uniform films. researchgate.nettue.nlrsc.org While titanium tetrachloride (TiCl₄) is a more common precursor in TiO₂ ALD, the principles of using a chlorinated titanium precursor are well-established. researchgate.net The choice of precursor is critical, as it influences the deposition temperature and the purity of the resulting film. For example, the use of different titanium precursors, including those with chlorine and organic ligands, has been extensively studied to optimize the properties of ALD-grown TiO₂ films for applications such as moisture barriers on polymer substrates. tue.nl

The table below summarizes the key aspects of using titanium precursors in CVD and ALD for TiO₂ thin film deposition.

Deposition TechniquePrecursor TypeTypical Deposition TemperatureKey AdvantagesCommon Applications
Chemical Vapor Deposition (CVD) Chlorinated and Organometallic Ti Precursors350°C - 600°CHigh deposition rates, scalableProtective coatings, optical films
Atomic Layer Deposition (ALD) Chlorinated and Organometallic Ti Precursors100°C - 300°CAtomic-level thickness control, high conformalityHigh-k dielectrics, moisture barriers

Sol-Gel Chemistry and Nanomaterials Synthesis

Trichloromethoxy titanium is also employed in sol-gel chemistry for the synthesis of titanium-based nanomaterials. The sol-gel process involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network). researchgate.netresearchgate.netmdpi.comyoutube.com This method offers excellent control over the composition, structure, and properties of the final material.

Using titanium precursors like titanium tetrachloride (TiCl₄), which is structurally related to trichloromethoxy titanium, researchers have successfully synthesized TiO₂ nanoparticles with controlled particle size and crystal phase (anatase). researchgate.netresearchgate.net The process typically involves the controlled addition of the titanium precursor to water or an alcohol, followed by aging and heat treatment to induce crystallization. researchgate.netresearchgate.netmdpi.com The resulting nanoparticles exhibit high surface areas and are suitable for applications in photocatalysis and sensors. ontosight.ai For example, TiO₂ nanoparticles with a high surface area of 141 cm³/g have been prepared using a sol-gel method starting from TiCl₄. researchgate.net

The following table highlights the influence of sol-gel synthesis parameters on the properties of TiO₂ nanomaterials.

Synthesis ParameterEffect on Nanomaterial Properties
Precursor Concentration Influences particle size and distribution.
pH of the Solution Affects the rate of hydrolysis and condensation, and the final crystal phase.
Aging Time and Temperature Controls the crystallinity and morphology of the nanoparticles.
Calcination Temperature Determines the final crystal phase (e.g., anatase, rutile) and particle size. mdpi.com

Hybrid Organic-Inorganic Materials Fabrication

The reactivity of trichloromethoxy titanium also lends itself to the fabrication of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic components at the molecular level, leading to novel functionalities. One approach to creating these hybrids is through techniques like Molecular Layer Deposition (MLD), which is analogous to ALD but uses organic precursors in addition to inorganic ones. nih.gov

While direct studies on trichloromethoxy titanium in MLD are not prevalent, research on similar titanium precursors like titanium tetrachloride (TiCl₄) and tetrakis(dimethylamino)titanium (B1230069) (TDMAT) provides insight into the potential of trichloromethoxy titanium for this application. nih.gov In MLD, the titanium precursor reacts sequentially with an organic co-precursor to build a hybrid film layer by layer. The choice of both the inorganic and organic precursors is crucial in determining the properties of the final hybrid material. nih.gov For instance, the reaction of TiCl₄ with organic diols can create "titanicone" films with tunable mechanical and thermal properties. nih.gov

Catalytic Applications in Chemical Transformations

Trichloromethoxy titanium exhibits significant catalytic activity in a range of chemical reactions, including polymerization and various organic transformations. ontosight.ai Its Lewis acidic nature and ability to coordinate with substrates are key to its catalytic function. numberanalytics.comrsc.orgnumberanalytics.com

Polymerization Catalysis (e.g., Olefin Polymerization, Ring-Opening Polymerization)

Titanium-based catalysts, including those derived from titanium chlorides, are fundamental to the industrial production of polyolefins like polyethylene. mdpi.comugm.ac.id These catalysts, often referred to as Ziegler-Natta catalysts, typically involve a titanium species supported on a material like magnesium chloride. ugm.ac.idnih.gov The addition of chlorinated organic compounds can further enhance the activity of these titanium-magnesium catalysts in ethylene (B1197577) polymerization. mdpi.com

The catalytic activity in olefin polymerization is influenced by the oxidation state of the titanium and the nature of the ligands surrounding it. mdpi.comnih.gov For instance, titanium trichloride (B1173362) complexes with specific organic ligands have been shown to be effective pre-catalysts for olefin polymerization, producing high molecular weight polyethylene. rsc.orgnih.gov While specific research on trichloromethoxy titanium in this exact context is limited, its structural similarity to other active titanium chloride precursors suggests its potential in this area.

Organic Transformation Catalysis (e.g., Esterification, Transesterification, Redox Reactions)

Titanium compounds, including alkoxides and chlorides, are effective catalysts for esterification and transesterification reactions. researchgate.netgoogle.comjustia.comgoogle.comnih.govmdpi.comresearchgate.net These reactions are crucial in the synthesis of fine chemicals, pharmaceuticals, and biofuels. rsc.orgnih.govmdpi.com Titanium catalysts are often favored due to their low toxicity and high efficiency. rsc.org

In esterification , titanium catalysts facilitate the reaction between a carboxylic acid and an alcohol to form an ester. researchgate.netgoogle.comnih.gov The Lewis acidity of the titanium center is believed to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net Studies have shown that titanium alkoxides and chelates can effectively catalyze the esterification of various acids and alcohols, including secondary alcohols where dehydration can be a competing side reaction. google.com

Transesterification , the conversion of one ester to another by reaction with an alcohol, is another important transformation catalyzed by titanium compounds. justia.commdpi.comresearchgate.net This reaction is central to the production of biodiesel from vegetable oils. mdpi.com Titanium dioxide-based catalysts, in particular, have shown great promise as heterogeneous catalysts for transesterification due to their high surface area and chemical stability. mdpi.com While titanium catalysts are effective, they can be sensitive to water, which can lead to the formation of less active oligomeric species. justia.com

The following table provides a summary of research findings on titanium-catalyzed esterification and transesterification.

Reaction TypeCatalyst SystemKey Findings
Esterification Titanium aminotriphenolate complexesCatalytic activity is influenced by both the Lewis acidity of the titanium center and the Brønsted basicity of a coordinated carboxylate group. researchgate.net
Esterification Tetraisopropyl titanateEffectively catalyzes the diesterification of phthalic anhydride (B1165640) with secondary alcohols with minimal alcohol dehydration. google.com
Transesterification Sulfated TiO₂-SiO₂Achieved 91% biodiesel yield from waste palm oil. mdpi.com

In addition to esterification and transesterification, titanium compounds catalyze various redox reactions . rsc.org The ability of titanium to exist in multiple oxidation states (+2, +3, +4) is central to its role in these transformations. numberanalytics.comnumberanalytics.com While specific examples involving trichloromethoxy titanium are not extensively documented in this context, the broader field of titanium catalysis encompasses a wide range of redox processes. rsc.org

Mechanistic Studies of Catalytic Cycles and Active Species Formation

The catalytic cycle of a titanium-based catalyst typically involves the coordination of a substrate to the Lewis acidic titanium center, followed by one or more chemical transformations, and finally, the release of the product to regenerate the catalyst. For a compound like trichloromethoxy-titanium, the active species is likely a derivative formed in situ.

Mechanistic studies of related systems reveal several key features. In many reactions, the titanium catalyst functions as a Lewis acid to activate substrates, such as aldehydes, by forming an adduct. wikipedia.org For transformations involving redox steps, the Ti(III)/Ti(IV) couple is often central. nih.gov A catalytic cycle might be initiated by the reduction of the Ti(IV) precatalyst to a more reactive Ti(III) species. This Ti(III) center can then engage in single-electron transfer (SET) processes with the substrate, for example, to open an epoxide ring and generate a radical intermediate. nih.gov The subsequent reaction of this intermediate and re-oxidation of the titanium center to Ti(IV) would complete the cycle.

In the context of trichloromethoxy-titanium, the formation of the active catalytic species would likely involve the substitution of one or more chloride ions with other ligands, such as a chiral diol, or interaction with a co-catalyst. The methoxy (B1213986) group could also play a role in the catalytic cycle, potentially being involved in protonolysis steps or acting as a non-labile ancillary ligand that tunes the electronic properties of the metal center. nus.edu.sg In polymerization catalysis, for example, TiCl₃ is often considered the active species, which coordinates with an alkene to form a pi-complex, followed by insertion of the alkene into a Ti-C bond. youtube.com

Regeneration and Deactivation Processes of Titanium Catalysts

Catalyst deactivation is a critical issue in industrial processes, leading to reduced efficiency and increased costs. youtube.com Titanium catalysts, including alkoxide derivatives, are susceptible to several deactivation pathways.

Thermal Degradation: One of the primary modes of deactivation for titanium alkoxide catalysts is thermal instability. nih.gov Particularly in high-temperature processes like polymerization, the catalyst can undergo decomposition or structural changes, leading to a loss of activity and a decrease in the molecular weight of the resulting polymer. nih.gov Studies on related systems show that catalyst productivity can decrease significantly as reaction temperatures are raised from 30°C to 70°C. nih.gov

Hydrolysis: Titanium alkoxides and chlorides are highly sensitive to moisture. researchgate.net Hydrolysis, caused by trace amounts of water in the reaction medium, can lead to the formation of inactive titanium oxides (TiO₂) and hydroxides. This process is often irreversible and leads to the precipitation of solid materials, which can foul the reactor system. researchgate.netacsgcipr.org The initial steps of hydrolysis of TiCl₄ have been studied in detail, showing a complex reaction network leading to titanium oxychlorides and eventually TiO₂. nih.gov

Poisoning: Catalyst poisons, which are substances that bind strongly to the active sites, can also deactivate titanium catalysts. In Ziegler-Natta catalysis, for example, certain compounds can interfere with the coordination of the olefin monomer.

Regeneration: The regeneration of deactivated titanium catalysts is often challenging. Due to the irreversible nature of deactivation pathways like hydrolysis and thermal degradation, ex situ regeneration is typically not feasible. Instead, industrial strategies focus on preventing deactivation by rigorously controlling reaction conditions, such as temperature and the purity of reactants and solvents. In some cases where deactivation is caused by the deposition of byproducts (fouling), a high-temperature treatment might be used to burn off the deposits, but this risks thermal degradation of the catalyst itself. youtube.com For catalysts used in polymerization, deactivation is often a planned final step, where agents are added to quench the reaction and prevent unwanted downstream activity, though this can sometimes lead to corrosive byproducts like HCl. acsgcipr.org

Table 2: Common Deactivation Mechanisms for Titanium Catalysts

Deactivation MechanismDescriptionConsequence
Thermal DegradationLoss of ligand or structural change at high temperatures.Loss of catalytic activity and selectivity. youtube.comnih.gov
HydrolysisReaction with water to form inactive oxides/hydroxides.Irreversible loss of catalyst, formation of solid residues. researchgate.netnih.gov
PoisoningStrong binding of impurities to the active titanium center.Blockage of active sites, preventing substrate coordination. youtube.com
FoulingDeposition of polymeric byproducts on the catalyst surface.Physical blockage of active sites. youtube.com

Emerging Research Directions and Future Outlook

Exploration of New Catalytic Transformations with Enhanced Selectivity

Titanium, trichloromethoxy-, (T-4)-, primarily functions as a Lewis acid catalyst, a property that makes it valuable in a variety of organic synthesis reactions. Its ability to accept electron pairs can influence reaction rates and pathways, making it a target for the development of highly selective catalytic processes. Future research is expected to delve into its application in novel catalytic transformations beyond its current uses. A significant area of exploration will be the tuning of the ligand environment around the titanium center to enhance stereo-, regio-, and chemoselectivity in complex organic reactions. This could involve the synthesis of modified trichloromethoxy titanium complexes with tailored electronic and steric properties, leading to catalysts that can facilitate challenging bond formations with high precision.

Integration with Flow Chemistry and Advanced Manufacturing Techniques

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The integration of Titanium, trichloromethoxy-, (T-4)- into flow chemistry setups is a promising avenue for its industrial application. This would enable more precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, the use of this compound as a precursor in advanced manufacturing techniques, such as additive manufacturing (3D printing) of titanium-based components, is an area of growing interest. The ability to deposit and then convert a precursor material containing Titanium, trichloromethoxy-, (T-4)- could open up new possibilities for fabricating complex, net-shape titanium parts with tailored microstructures and properties.

Advanced In-situ Characterization of Reaction Intermediates and Active Sites

A fundamental understanding of the reaction mechanisms and the nature of the active catalytic species is crucial for the rational design of improved catalysts. Advanced in-situ characterization techniques are poised to play a pivotal role in elucidating the behavior of Titanium, trichloromethoxy-, (T-4)- during catalytic cycles. Spectroscopic methods such as in-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy, coupled with techniques like X-ray absorption spectroscopy, can provide real-time information on the structural changes of the catalyst and the formation of transient reaction intermediates. This detailed mechanistic insight is essential for optimizing reaction conditions and for the targeted design of next-generation catalysts with superior performance.

Synergistic Computational-Experimental Approaches for Rational Design

The combination of computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of new catalysts and materials. Density Functional Theory (DFT) calculations, for example, can be employed to predict the stability of different isomers of titanium complexes and to model the reaction pathways of catalytic transformations. This computational guidance can significantly reduce the number of experiments required, allowing researchers to focus on the most promising candidates. By synergistically combining theoretical predictions with empirical results, the rational design of novel catalysts based on the Titanium, trichloromethoxy-, (T-4)- scaffold can be achieved more efficiently. This approach is also vital for understanding and predicting the properties of new functional materials derived from this precursor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing titanium trichloromethoxy complexes, and how do reaction conditions influence ligand substitution?

  • Methodological Answer : Titanium trichloromethoxy complexes are typically synthesized via ligand substitution reactions using titanium tetrachloride (TiCl₄) as a precursor. For example, controlled addition of trichloromethanol (CCl₃OH) to TiCl₄ in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres can yield the target compound. The stoichiometric ratio of reactants and reaction temperature (e.g., 0–25°C) must be optimized to avoid over-substitution or hydrolysis . Intermediate characterization via FT-IR or NMR can monitor Cl⁻ displacement.

Q. How should researchers handle and store titanium trichloromethoxy complexes to prevent decomposition?

  • Methodological Answer : These compounds are moisture- and oxygen-sensitive due to the Ti–O–CCl₃ bond’s lability. Storage in flame-dried glassware under argon or nitrogen is critical. Schlenk-line techniques or gloveboxes are recommended for manipulation. Decomposition products (e.g., HCl, Cl₂) can be detected using gas-phase IR spectroscopy . Safety protocols for TiCl₄ (e.g., PPE, fume hoods) apply, as hydrolysis releases corrosive gases .

Q. What spectroscopic techniques are most effective for characterizing titanium trichloromethoxy complexes?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) can identify ligand environments but may require low temperatures to reduce signal broadening from paramagnetic Ti(IV) centers.
  • FT-IR : Peaks at 450–550 cm⁻¹ (Ti–Cl stretching) and 900–1100 cm⁻¹ (Ti–O–CCl₃) confirm ligand substitution .
  • X-ray Diffraction : Single-crystal XRD resolves the (T-4) geometry and bond angles, critical for verifying coordination number and steric effects .

Advanced Research Questions

Q. How do steric and electronic effects of the trichloromethoxy ligand influence catalytic activity in comparison to analogous alkoxy-titanium complexes?

  • Methodological Answer : The electron-withdrawing trichloromethoxy group (CCl₃O⁻) reduces electron density at the Ti center compared to isopropoxy or phenoxy ligands, altering Lewis acidity and catalytic behavior. For example, in olefin polymerization, trichloromethoxy-Ti complexes may exhibit lower activity but higher stereoselectivity. Competitive experiments with Ti(OiPr)₄ or TiCl₄ under identical conditions (solvent, temperature) can quantify these effects . Kinetic studies (e.g., UV-Vis monitoring of substrate binding) further elucidate electronic impacts.

Q. What strategies mitigate data contradictions in comparative studies of trichloromethoxy-titanium complexes versus other halogenated derivatives?

  • Methodological Answer : Contradictions often arise from inconsistent purity assessments or solvent effects. Implement:

  • Purity Validation : Combustion analysis (%C, %Cl) and ICP-MS for trace metals.
  • Solvent Standardization : Use non-coordinating solvents (e.g., hexane) to avoid ligand displacement artifacts.
  • Control Experiments : Compare catalytic performance of TiCl₄, Ti(OiPr)₄, and trichloromethoxy-Ti under identical workflows .

Q. How can computational chemistry complement experimental data in predicting the reactivity of titanium trichloromethoxy complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ligand-Ti bond dissociation energies and transition states. For instance, Mulliken charges on the Ti center predict electrophilicity trends, while Gibbs free energy profiles explain regioselectivity in cross-coupling reactions. Validate computational models against experimental XRD bond lengths (±0.02 Å) and NMR chemical shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.